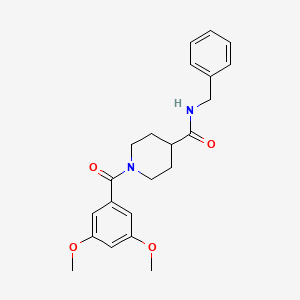![molecular formula C13H18BrNOS B5978815 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane](/img/structure/B5978815.png)
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane, also known as BTEC-A, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BTEC-A is a heterocyclic compound consisting of a seven-membered ring containing a nitrogen atom and a thienyl group.
Mecanismo De Acción
The mechanism of action of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. In cancer cells, this compound has been shown to inhibit the Akt/mTOR and ERK signaling pathways, which are involved in cell proliferation and survival. In neuronal cells, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neuronal cells, this compound has been shown to protect against oxidative stress-induced cell death and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in water, which may require the use of organic solvents for certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane. One direction is to further investigate its mechanism of action, particularly in relation to its effects on various signaling pathways. Another direction is to explore its potential therapeutic applications in other fields, such as cardiovascular disease and inflammation. Additionally, the development of more efficient synthesis methods and analogs of this compound may lead to improved therapeutic efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane involves the reaction of 4-bromo-5-ethyl-2-thiophenecarboxylic acid with 1,6-diaminohexane in the presence of a coupling agent. The reaction yields this compound as a white solid with a melting point of 119-121°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane has been studied for its potential therapeutic applications in various fields of science. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In a study conducted by Wang et al. (2015), this compound was found to induce cell cycle arrest and apoptosis in human non-small cell lung cancer cells. In another study by Chen et al. (2016), this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis and suppressing cell migration and invasion.
In the field of neuroscience, this compound has been studied for its potential as a treatment for neurodegenerative diseases. In a study by Kim et al. (2017), this compound was found to protect against oxidative stress-induced neuronal cell death in vitro. In another study by Lee et al. (2018), this compound was found to improve cognitive function in a mouse model of Alzheimer's disease.
Propiedades
IUPAC Name |
azepan-1-yl-(4-bromo-5-ethylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNOS/c1-2-11-10(14)9-12(17-11)13(16)15-7-5-3-4-6-8-15/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBAHBNKOOPUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5978733.png)
![1-[2-({6-[benzyl(methyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)ethyl]-3-piperidinol](/img/structure/B5978736.png)
![2-phenyl-4-[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5978737.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine](/img/structure/B5978745.png)
![isopropyl 4-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5978748.png)
![1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-pyrrolidinone](/img/structure/B5978749.png)
![3-(1,3-benzodioxol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B5978752.png)
![2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone](/img/structure/B5978754.png)

![methyl 4-{[2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5978766.png)
![2-[1-(4-ethoxybenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5978770.png)

![ethyl 1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxylate](/img/structure/B5978805.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5978821.png)